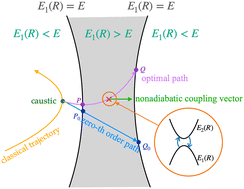Classically forbidden nonadiabatic transitions in multidimensional chemical dynamics
Physical Chemistry Chemical Physics Pub Date: 2024-01-10 DOI: 10.1039/D3CP04794F
Abstract
An accurate method is proposed to deal with such nonadiabatic transitions as those energetically inaccessible, namely, classically forbidden transitions. This is formulated by using the corresponding Zhu–Nakamura formulas and finding the optimal paths in the classically forbidden tunneling regions that maximize the overall transition probabilities. This can be done for both the nonadiabatic tunneling type (so-called normal case in electron transfer) in which two diabatic potentials have opposite signs of slopes and the Landau–Zener type (inverted case) in which two diabatic potentials have the same sign of slopes. The method is numerically demonstrated to be useful for clarifying chemical and biological dynamics.


Recommended Literature
- [1] A facile intracellular fluorescent probe for detection of hydrazine and its application†
- [2] Investigations into conformational transitions and solvation structure of a 7-piperidino-5,9-methanobenzo[8] annulene in water†
- [3] Contents list
- [4] Intracrystalline diffusion in Metal Organic Framework during heterogeneous catalysis: Influence of particle size on the activity of MIL-100 (Fe) for oxidation reactions
- [5] Nanolayered cobalt–molybdenum sulphides (Co–Mo–S) catalyse borrowing hydrogen C–S bond formation reactions of thiols or H2S with alcohols†
- [6] Ultrasensitive photoelectrochemical biosensing platform based target-triggered biocatalytic precipitation reactions on a flower-like Bi2O2S super-structured photoanode†
- [7] Charge shielding effects of PEG bound to NH2-terminated PAMAM dendrimers – an experimental approach†
- [8] Squashed {Fe2IIIM4III} octahedra (M = Y, Gd, Dy) from the first use of the cyanoacetate ligand in 3d/4f coordination chemistry†
- [9] Triple zirconocene/brønsted acid/CuO cooperative and relay catalysis system for tandem Mannich addition/C–C formative cyclization/oxidation†
- [10] Oxidative nucleation and growth of Janus-type MnOx–Ag and MnOx–AgI nanoparticles†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 14104-19-9
-
CAS no.: 1115-82-8









